molecular formula C13H19Cl2N2O3P B024629 Phenylketoisophosphamide CAS No. 100993-69-9

Phenylketoisophosphamide

Cat. No. B024629
M. Wt: 353.18 g/mol
InChI Key: WPCURHQONDQDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylketoisophosphamide (PKIP) is a chemical compound that has been used for scientific research in various fields such as cancer, neuroscience, and immunology. PKIP is a synthetic derivative of the naturally occurring compound, phenylalanine, and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of Phenylketoisophosphamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. Phenylketoisophosphamide has been shown to inhibit the activity of glutamate receptors, which are involved in synaptic plasticity. Phenylketoisophosphamide has also been shown to inhibit the activity of various kinases, such as protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.

Biochemical And Physiological Effects

Phenylketoisophosphamide has been shown to have various biochemical and physiological effects. Phenylketoisophosphamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Phenylketoisophosphamide has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). Additionally, Phenylketoisophosphamide has been shown to modulate the activity of glutamate receptors, which are involved in synaptic plasticity.

Advantages And Limitations For Lab Experiments

Phenylketoisophosphamide has several advantages for lab experiments. Phenylketoisophosphamide is a synthetic compound, which means that it is readily available and can be easily synthesized. Additionally, Phenylketoisophosphamide has been extensively studied, which means that there is a wealth of information available on its properties and applications. However, Phenylketoisophosphamide also has some limitations for lab experiments. Phenylketoisophosphamide is a relatively new compound, which means that there is still much to be learned about its properties and applications. Additionally, Phenylketoisophosphamide can be toxic at high concentrations, which means that care must be taken when handling and using the compound.

Future Directions

There are several future directions for Phenylketoisophosphamide research. One direction is to study the potential of Phenylketoisophosphamide as a therapeutic agent for cancer. Another direction is to study the role of Phenylketoisophosphamide in synaptic plasticity and its potential as a treatment for neurological disorders. Additionally, Phenylketoisophosphamide could be studied further in immunology research to understand its role in immune response.
Conclusion:
In conclusion, Phenylketoisophosphamide is a synthetic derivative of phenylalanine that has been widely used in scientific research. Phenylketoisophosphamide has diverse applications in cancer, neuroscience, and immunology research. Phenylketoisophosphamide has been shown to inhibit the growth of cancer cells, modulate the activity of glutamate receptors, and inhibit angiogenesis. Phenylketoisophosphamide has several advantages for lab experiments, but also has some limitations. There are several future directions for Phenylketoisophosphamide research, including its potential as a therapeutic agent for cancer and its role in synaptic plasticity and immune response.

Synthesis Methods

Phenylketoisophosphamide can be synthesized using various methods, but the most common method involves the reaction of phenylalanine with phosphorus oxychloride (POCl3) and triethylamine (TEA). The reaction produces Phenylketoisophosphamide as a white solid that can be purified using recrystallization.

Scientific Research Applications

Phenylketoisophosphamide has been widely used in scientific research due to its diverse applications. One of the major applications of Phenylketoisophosphamide is in cancer research. Phenylketoisophosphamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Phenylketoisophosphamide has also been used in neuroscience research to study the role of glutamate receptors in synaptic plasticity. Additionally, Phenylketoisophosphamide has been used in immunology research to study the role of T-cells in immune response.

properties

CAS RN

100993-69-9

Product Name

Phenylketoisophosphamide

Molecular Formula

C13H19Cl2N2O3P

Molecular Weight

353.18 g/mol

IUPAC Name

3-bis(2-chloroethylamino)phosphoryloxy-1-phenylpropan-1-one

InChI

InChI=1S/C13H19Cl2N2O3P/c14-7-9-16-21(19,17-10-8-15)20-11-6-13(18)12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,16,17,19)

InChI Key

WPCURHQONDQDRY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CCOP(=O)(NCCCl)NCCCl

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCOP(=O)(NCCCl)NCCCl

Other CAS RN

100993-69-9

synonyms

phenylketoisophosphamide

Origin of Product

United States

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